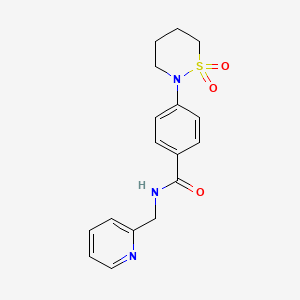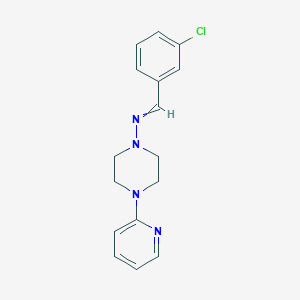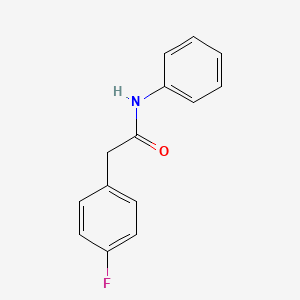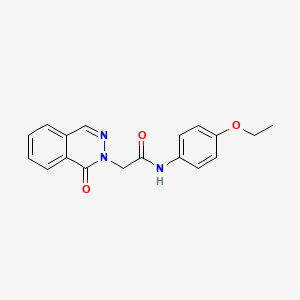![molecular formula C15H21N5O2 B5657709 2-ethyl-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5657709.png)
2-ethyl-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-pyrimidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"2-ethyl-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-pyrimidinecarboxamide" is a compound that can be classified under pyrimidine derivatives. Pyrimidines are a group of heterocyclic aromatic organic compounds similar to pyridine and benzene. They are crucial in the synthesis of various pharmaceuticals, demonstrating a range of biological activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives, similar to the compound of interest, often involves the reaction of certain precursors like ethyl 5-amino-1H-pyrazole-4-carboxylate with different reagents to form various substituted pyrimidines. For example, Hassan et al. (2014) describe the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through reactions involving hydrazine hydrate in ethanol (Hassan, Hafez, & Osman, 2014). This process might share similarities with the synthesis pathway of the compound , highlighting the versatility of pyrazole and pyrimidine derivatives in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including the compound under discussion, is characterized by the presence of a pyrimidine ring, which provides the scaffold for various functional groups to be attached. These structures are essential for the biological activity of these compounds. For instance, Trilleras et al. (2009) explored the molecular and crystal structure of similar pyrimidine derivatives, emphasizing the importance of hydrogen bonding in their structural stability (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including cyclocondensation, nucleophilic substitution, and electrophilic substitution, contributing to their diverse chemical properties. These reactions enable the synthesis of complex molecules with potential therapeutic effects. For example, the synthesis of pyrazolo[3,4-d]pyrimidines from ethyl 5-amino-1H-pyrazole-4-carboxylate illustrates the reactivity of these compounds toward forming more complex structures with biological relevance (Flores et al., 2006).
Physical Properties Analysis
The physical properties of pyrimidine derivatives like solubility, melting point, and crystal structure significantly influence their pharmaceutical applications. These properties are determined by the molecular structure and the nature of substituents on the pyrimidine ring. The study by Anderson et al. (1986) on the glycosylation of pyrazolo[3,4-d]pyrimidine ribonucleosides highlights the role of structural features in the physical properties of these compounds (Anderson, Dalley, Revankar, & Robins, 1986).
Chemical Properties Analysis
The chemical properties of "2-ethyl-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-pyrimidinecarboxamide" and similar compounds, such as reactivity, stability, and pH-dependence, are crucial for their biological activity. These properties are influenced by the electronic structure of the pyrimidine ring and the attached functional groups. The synthesis and biological evaluation of substituted pyrazolo[3,4-d]pyrimidines provide insights into the chemical behavior of these molecules (Nassar, Atta-Allah, & Elgazwy, 2015).
特性
IUPAC Name |
2-ethyl-N-(2-methoxyethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-4-14-16-8-13(9-17-14)15(21)20(5-6-22-3)11-12-7-18-19(2)10-12/h7-10H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBRMIABJFOLJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)N(CCOC)CC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5657634.png)

![(3R*,4S*)-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5657645.png)
![N-benzyl-2-[rel-(3S,4R)-3-cyclopropyl-4-(dimethylamino)-1-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5657651.png)

![1-[(5-bromo-2-furyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5657666.png)


![4-{[(4-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B5657688.png)

![6-allyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5657711.png)
![(1R*,5R*)-6-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5657718.png)

![1-[4-(3,4-dimethylphenoxy)benzyl]-3-(hydroxymethyl)pyrrolidin-3-ol](/img/structure/B5657733.png)